REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([C:12]([O:14]C)=[O:13])[C:5]([C:8]([O:10]C)=[O:9])=[CH:6][CH:7]=1.[Na+].[Br-]>[Zn].Cl[Ni]Cl.CC(N(C)C)=O>[C:2]1([C:4]2[CH:3]=[CH:2][CH:7]=[CH:6][CH:5]=2)[CH:7]=[C:6]([C:12]([OH:14])=[O:13])[C:5]([C:8]([OH:10])=[O:9])=[C:4]([C:12]([OH:14])=[O:13])[C:3]=1[C:8]([OH:10])=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=CC1)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Br-]
|
Name
|
(Ph3P)2
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.68 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl[Ni]Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Type
|
CUSTOM
|
Details
|
with stirring to 80.C in one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a nitrogen-flushed
|
Type
|
CUSTOM
|
Details
|
reaction flask
|
Type
|
CUSTOM
|
Details
|
dried over molecular sieves
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
CUSTOM
|
Details
|
brown in 0 5 hours
|
Duration
|
5 h
|
Type
|
WAIT
|
Details
|
After 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
Chloroform was added
|
Type
|
FILTRATION
|
Details
|
the solution filtered again
|
Type
|
WASH
|
Details
|
The filtrate was washed three times with saturated aqueous NaCl
|
Type
|
CUSTOM
|
Details
|
CHCl3 was removed
|
Type
|
ADDITION
|
Details
|
50 ml of 20% NaOH solution was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
the mixtures was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with H2O several times
|
Type
|
CUSTOM
|
Details
|
dried in an oven at 100° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C(=C(C(=C1)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |